5-Acetyl-6-methyl-2-(phenylsulfanylmethylsulfanyl)-4-pyridin-3-yl-1,4-dihydropyridine-3-carbonitrile
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Overview
Description
5-Acetyl-6-methyl-2-(phenylsulfanylmethylsulfanyl)-4-pyridin-3-yl-1,4-dihydropyridine-3-carbonitrile is a complex organic compound with a unique structure that includes multiple functional groups. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Acetyl-6-methyl-2-(phenylsulfanylmethylsulfanyl)-4-pyridin-3-yl-1,4-dihydropyridine-3-carbonitrile can be achieved through a multi-step process involving the condensation of appropriate starting materials. One common method involves the use of a Biginelli-like reaction, which is a multi-component reaction involving an aldehyde, a β-dicarbonyl compound, and urea or thiourea . The reaction is typically carried out under reflux conditions in the presence of a catalyst such as calcium chloride (CaCl2) in ethanol (EtOH) .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-Acetyl-6-methyl-2-(phenylsulfanylmethylsulfanyl)-4-pyridin-3-yl-1,4-dihydropyridine-3-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive compound with antimicrobial or anti-inflammatory properties.
Industry: It may be used in the development of new materials, such as polymers, adhesives, and dyes.
Mechanism of Action
The mechanism of action of 5-Acetyl-6-methyl-2-(phenylsulfanylmethylsulfanyl)-4-pyridin-3-yl-1,4-dihydropyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. For example, it may act as a calcium channel blocker, inhibiting the influx of calcium ions into cells and thereby exerting antihypertensive effects . Additionally, it may interact with enzymes or receptors involved in inflammatory pathways, leading to anti-inflammatory effects .
Comparison with Similar Compounds
Properties
IUPAC Name |
5-acetyl-6-methyl-2-(phenylsulfanylmethylsulfanyl)-4-pyridin-3-yl-1,4-dihydropyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3OS2/c1-14-19(15(2)25)20(16-7-6-10-23-12-16)18(11-22)21(24-14)27-13-26-17-8-4-3-5-9-17/h3-10,12,20,24H,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTNAMDPZPCZJRR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1)SCSC2=CC=CC=C2)C#N)C3=CN=CC=C3)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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